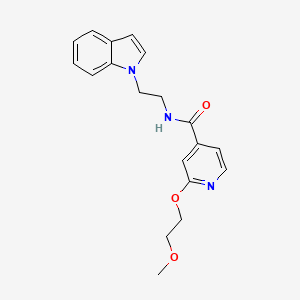
N-(2-(1H-indol-1-yl)ethyl)-2-(2-methoxyethoxy)isonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(1H-indol-1-yl)ethyl)-2-(2-methoxyethoxy)isonicotinamide, also known as GW284543, is a small-molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of isonicotinamide derivatives and has been shown to have promising effects in various in vitro and in vivo models.
Applications De Recherche Scientifique
Fluorimetric Estimation and Differentiation
Research by Carpenter and Kodicek (1950) delved into the fluorimetric estimation of N1-methylnicotinamide and its differentiation from coenzyme, which is a pivotal step in understanding the metabolic pathways and potential therapeutic applications of nicotinamide derivatives. This study laid the groundwork for analyzing N1-substituted pyridine compounds, including methods to eliminate interference from indole, which is crucial for the accurate detection and quantification of these compounds in biological samples Carpenter & Kodicek, 1950.
Antimicrobial Activity
Patel, Paliwal, and Bhandari (2017) synthesized N (2-alkyl/aryl-5-oxo-imidazolidine-1-yl) isonicotinamide derivatives and evaluated their antimicrobial efficacy against various bacterial and fungal strains. Their work contributes to the understanding of how modifications to the isonicotinamide moiety can impact the antimicrobial properties of these compounds, potentially leading to new therapeutic agents Patel, Paliwal, & Bhandari, 2017.
Chemical Synthesis and Biological Evaluation
Brice and Clayden (2009) reported on the doubly dearomatising intramolecular coupling of a nucleophilic and an electrophilic heterocycle, focusing on isonicotinamides. This study provides insights into the synthetic versatility of isonicotinamide derivatives and their potential as scaffolds for developing pharmacologically active compounds Brice & Clayden, 2009.
Target for Antituberculosis Drugs
A study on Mycobacterium tuberculosis by Banerjee et al. (1994) identified inhA, a gene encoding a target for isoniazid and ethionamide, highlighting the molecular basis for the action of antituberculosis drugs. This research underscores the significance of isonicotinamide derivatives in the treatment of tuberculosis and their role in drug resistance mechanisms Banerjee et al., 1994.
Synthesis and Antimicrobial Evaluation
Ramachandran (2017) explored the synthesis of N-(2-(2-hydroxyphenyl)-4-oxothiazolidin-3-yl) isonicotinamide derivatives and their antibacterial activity, contributing to the search for new antimicrobial agents. This study illustrates the potential for developing novel isonicotinamide-based compounds with specific antibacterial properties Ramachandran, 2017.
Propriétés
IUPAC Name |
N-(2-indol-1-ylethyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-24-12-13-25-18-14-16(6-8-20-18)19(23)21-9-11-22-10-7-15-4-2-3-5-17(15)22/h2-8,10,14H,9,11-13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDZURIPSCNWWIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)C(=O)NCCN2C=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Ethyl-2-oxabicyclo[2.2.1]heptan-4-amine;hydrochloride](/img/structure/B2879397.png)
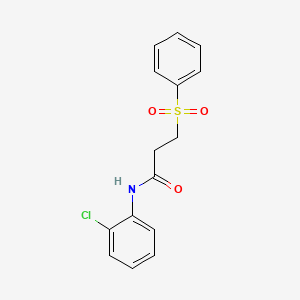
![2-Chloro-3-(trifluoromethyl)-6-[3-(trifluoromethyl)phenoxy]pyridine](/img/structure/B2879403.png)

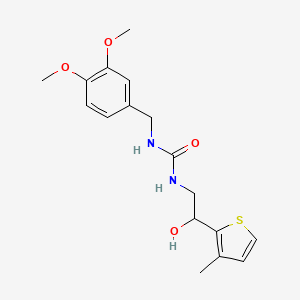
![N-(4-methoxyphenethyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2879410.png)

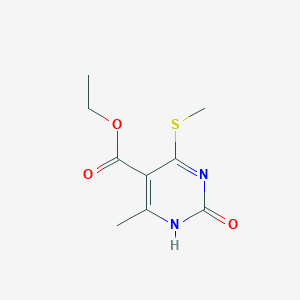
![2-(2,4-dimethylbenzyl)-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2879414.png)
![(Z)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B2879415.png)
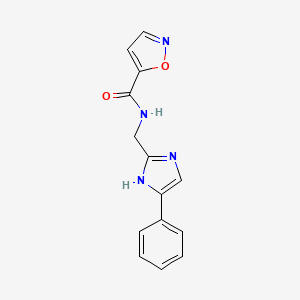
![1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-fluorophenyl)sulfonyl)butan-1-one](/img/structure/B2879418.png)

